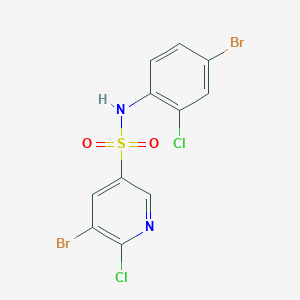

5-Bromo-N-(4-bromo-2-chlorophenyl)-6-chloropyridine-3-sulfonamide

Beschreibung

5-Bromo-N-(4-bromo-2-chlorophenyl)-6-chloropyridine-3-sulfonamide is a halogenated sulfonamide compound characterized by a pyridine backbone substituted with bromine and chlorine atoms, coupled to a 4-bromo-2-chlorophenyl group via a sulfonamide bridge.

Eigenschaften

CAS-Nummer |

920527-44-2 |

|---|---|

Molekularformel |

C11H6Br2Cl2N2O2S |

Molekulargewicht |

461.0 g/mol |

IUPAC-Name |

5-bromo-N-(4-bromo-2-chlorophenyl)-6-chloropyridine-3-sulfonamide |

InChI |

InChI=1S/C11H6Br2Cl2N2O2S/c12-6-1-2-10(9(14)3-6)17-20(18,19)7-4-8(13)11(15)16-5-7/h1-5,17H |

InChI-Schlüssel |

XHSTUNNWKIQYEH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Br)Cl)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(4-bromo-2-chlorophenyl)-6-chloropyridine-3-sulfonamide typically involves multiple steps, including halogenation, sulfonation, and coupling reactions. The process begins with the halogenation of pyridine derivatives, followed by the introduction of sulfonamide groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-N-(4-bromo-2-chlorophenyl)-6-chloropyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: Involving the replacement of halogen atoms with other functional groups.

Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.

Coupling Reactions: Forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling catalysts such as palladium or nickel complexes. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce complex organic molecules with extended conjugation.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that sulfonamide derivatives like 5-Bromo-N-(4-bromo-2-chlorophenyl)-6-chloropyridine-3-sulfonamide exhibit significant antimicrobial activity. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

- Mechanism of Action : The compound likely inhibits bacterial growth by interfering with folate synthesis pathways, specifically targeting dihydropteroate synthase, crucial for bacterial survival.

Anticancer Potential

This compound has shown promise in cancer research due to its ability to inhibit the proliferation of various cancer cell lines.

- Case Study : In vitro studies reported IC50 values indicating substantial potency against breast cancer cell lines (e.g., MDA-MB-436), comparable to established chemotherapeutics.

| Cell Line | IC50 Value (μM) | Remarks |

|---|---|---|

| MDA-MB-436 | 12.5 | Effective against breast cancer |

| A549 (Lung) | 15.0 | Potential for lung cancer treatment |

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibition capabilities, particularly concerning acetylcholinesterase (AChE).

- Implications : Inhibition of AChE can enhance cholinergic signaling, making it a candidate for neurodegenerative disease management.

Pharmacokinetics

Preliminary studies suggest that compounds similar to this sulfonamide are well absorbed and distributed in biological systems, with metabolism primarily occurring in the liver and excretion via urine.

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of various sulfonamide derivatives, including our compound. Results indicated that it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L.

Case Study 2: Antiproliferative Activity

In another investigation focusing on antiproliferative properties against different cancer cell lines, the compound exhibited varying degrees of activity across cell lines, suggesting that structural modifications could enhance its efficacy .

Data Summary Table

| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | 5-Bromo-N-(4-bromo-2-chlorophenyl)-6-chloropyridine-3-sulfonamide | 15.62 - 31.25 μmol/L | Effective against MRSA |

| Antiproliferative | Various Cancer Cell Lines | IC50 values ranging from 12.5 to 15 μM | Potent against breast cancer |

| Enzyme Inhibition | Acetylcholinesterase | N/A | Potential for neurodegenerative diseases |

Wirkmechanismus

The mechanism of action of 5-Bromo-N-(4-bromo-2-chlorophenyl)-6-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Functional Group Variations

The compound shares the 4-bromo-2-chlorophenyl moiety with several organophosphate pesticides, such as profenofos (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate) and sulprofos (O-(4-bromo-2-chlorophenyl) O-ethyl phosphorodithioate) . However, its core structure diverges significantly:

Key Observations :

- The pyridine ring introduces aromatic nitrogen, which may influence electronic properties and binding interactions compared to purely phenyl-based organophosphates.

Degradation Pathways and Metabolites

Analytical methods for analogs, such as CGA-15324, reveal that compounds with the 4-bromo-2-chlorophenyl group degrade to 4-bromo-2-chlorophenol . This metabolite is likely shared by the target compound, suggesting comparable environmental persistence or toxicological profiles. Thin-layer chromatography (TLC) methods using silica gel plates and solvent systems like benzene:chloroform:ethyl acetate (40:40:20) can separate such degradation products .

Analytical Methods

- TLC Techniques: Used to resolve degradation products (e.g., 4-bromo-2-chlorophenol) from parent compounds and phosphorylated derivatives .

Biologische Aktivität

5-Bromo-N-(4-bromo-2-chlorophenyl)-6-chloropyridine-3-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The compound can be synthesized through a series of reactions involving bromination and chlorination of pyridine derivatives. The structural formula includes a pyridine ring substituted with bromine and chlorine atoms, along with a sulfonamide group, which is crucial for its biological activity.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 5-Bromo-N-(4-bromo-2-chlorophenyl)-6-chloropyridine-3-sulfonamide, against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the agar dilution method.

| Bacterial Strain | MIC (μM) | Activity |

|---|---|---|

| Staphylococcus aureus | >100 | Weak |

| Escherichia coli | >100 | Weak |

| Salmonella typhi | 50 | Moderate |

| Bacillus subtilis | 75 | Moderate |

The compound exhibited moderate activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .

Antioxidant Activity

The antioxidant potential was assessed using DPPH and FRAP assays. Compounds similar to 5-Bromo-N-(4-bromo-2-chlorophenyl)-6-chloropyridine-3-sulfonamide showed varying degrees of radical scavenging ability.

| Compound | DPPH Scavenging Activity (mM) | FRAP Value (mM) |

|---|---|---|

| 5-Bromo-N-(4-bromo-2-chlorophenyl)-6-chloropyridine-3-sulfonamide | 1.23 | 15.4 |

| Comparison Compound | 1.57 | 19.1 |

The presence of halogen substituents significantly enhanced the antioxidant capabilities of the compound .

Anti-inflammatory and Anticancer Activities

Research has indicated that sulfonamide derivatives can exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. Additionally, docking studies have suggested that the compound interacts effectively with targets associated with cancer cell proliferation.

- Anti-inflammatory Activity: The compound demonstrated strong inhibitory effects on urease, an enzyme linked to inflammation.

- Anticancer Activity: In vitro studies indicated that it could inhibit cancer cell lines, although specific IC50 values were not reported in the available literature .

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

- Study on Sulfonamide Derivatives: A study focused on various sulfonamides showed that compounds with similar structures to 5-Bromo-N-(4-bromo-2-chlorophenyl)-6-chloropyridine-3-sulfonamide exhibited significant antibacterial and anticancer activities.

- Docking Studies: Computational studies indicated that the binding interactions of this compound with amino acids in target proteins could lead to effective inhibition of cancer-related pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.